molecular formula C17H12Cl2N2O4 B114206 3H-Indol-3-one,  1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- CAS No. 144294-81-5

3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-

Cat. No. B114206
CAS RN: 144294-81-5
M. Wt: 379.2 g/mol
InChI Key: DRLZTBLQCVFUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a synthetic compound that has been developed through a specific synthesis method and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which play a key role in various biochemical and physiological processes.
Biochemical and Physiological Effects:
3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for use in cancer research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions that could be explored in relation to 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another potential direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for use in research.

Synthesis Methods

The synthesis of 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- involves the reaction of 3-nitrobenzaldehyde with acetylacetone and ammonium acetate in the presence of acetic acid. This reaction leads to the formation of 3H-Indol-3-one, which is then further reacted with chloroacetyl chloride and 3-nitrobenzyl chloride to produce 3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-.

Scientific Research Applications

3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro- has been extensively researched for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, which make it a promising compound for use in various research fields.

properties

CAS RN

144294-81-5

Product Name

3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-

Molecular Formula

C17H12Cl2N2O4

Molecular Weight

379.2 g/mol

IUPAC Name

1-acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one

InChI

InChI=1S/C17H12Cl2N2O4/c1-10(22)20-14-8-3-2-7-13(14)16(23)17(20,19)15(18)11-5-4-6-12(9-11)21(24)25/h2-9,15H,1H3

InChI Key

DRLZTBLQCVFUEA-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC(=CC=C3)[N+](=O)[O-])Cl)Cl

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1(C(C3=CC(=CC=C3)[N+](=O)[O-])Cl)Cl

synonyms

3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-

Origin of Product

United States

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